molecular formula C11H13N3O2 B1438744 6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one CAS No. 1157072-57-5

6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one

Cat. No.: B1438744
CAS No.: 1157072-57-5
M. Wt: 219.24 g/mol
InChI Key: ORJBQAGRMLHCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. Quinazoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one typically involves the reaction of 2-methoxyethylamine with 2-cyano-3-(2-methoxyethyl)quinazolin-4(3H)-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of N-alkyl or N-acyl quinazoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one exhibits significant potential as an inhibitor of various tyrosine kinases, which are critical in cancer progression. Notably, it has shown inhibitory effects on cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), making it a candidate for further development as an anticancer agent .

Case Study:
A study evaluated several quinazolin-4(3H)-one derivatives for their cytotoxicity against human breast adenocarcinoma (MCF-7) cells. The results demonstrated that specific derivatives, including those similar to this compound, exhibited promising anticancer properties .

Antimicrobial Properties

The compound may also possess antimicrobial activity, similar to other quinazolinones. Investigating its antibacterial and antifungal properties could lead to new treatments for infections.

Case Study:
In vitro studies of quinazolinone derivatives have shown varying degrees of antimicrobial activity against pathogenic bacteria, suggesting that modifications to the structure can enhance efficacy .

Anticonvulsant and Analgesic Effects

Quinazolinones are also being explored for their potential as anticonvulsant and analgesic agents. The unique structure of this compound may contribute to these properties, warranting further investigation into its effects on neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research suggests that modifications to the methoxyethyl group can significantly influence binding affinity and overall efficacy against biological targets.

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-fluoro-3-(2-methoxyethyl)quinazolin-4(3H)-one Fluorine substitution at the 6-positionEnhanced cytotoxicity against cancer cell lines
6-aminoquinazolin-4(3H)-one Lacks the methoxyethyl groupBroad-spectrum kinase inhibition
7-chloroquinazolin-4(3H)-one Chlorine substitution at the 7-positionAntimicrobial properties
2-methylquinazolin-4(3H)-one Methyl group at the 2-positionAnticonvulsant activity

This comparative analysis highlights how specific substituents can significantly alter the biological activity and pharmacokinetic properties of these compounds, emphasizing the unique profile of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-aminoquinazolin-4(3H)-one
  • 3-(2-methoxyethyl)quinazolin-4(3H)-one
  • 6-amino-3-methylquinazolin-4(3H)-one

Uniqueness

6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one is unique due to the presence of both the amino and 2-methoxyethyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

6-Amino-3-(2-methoxyethyl)quinazolin-4(3H)-one is a quinazoline derivative that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and as an inhibitor of various kinases. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, comparative studies with related compounds, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group and a methoxyethyl side chain, which enhance its solubility and biological interactions. The unique combination of these functional groups contributes to its pharmacological profile.

This compound primarily acts by modulating the activity of specific enzymes and receptors. Notably, it has been shown to inhibit various protein kinases, which play critical roles in cell signaling pathways associated with cancer progression. For instance, the compound can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), leading to reduced angiogenesis in tumors .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its efficacy against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cells. The compound showed an IC50 value comparable to established anticancer drugs, indicating its potential as a lead compound for further development .

Kinase Inhibition

The compound has been evaluated for its inhibitory activity against several tyrosine kinases, including:

Kinase IC50 (µM)
CDK20.173
HER20.079
EGFR0.131
VEGFR-20.848

These results suggest that this compound can serve as a multi-targeted kinase inhibitor, which is advantageous for treating complex diseases like cancer .

Comparative Studies

When compared to similar quinazoline derivatives, such as 6-aminoquinazolin-4(3H)-one and 3-(2-methoxyethyl)quinazolin-4(3H)-one, the presence of both the amino and methoxyethyl groups in this compound enhances its biological activity. This structural uniqueness allows for improved binding affinity to target proteins, leading to more pronounced therapeutic effects .

Case Studies and Research Findings

  • Antitumor Activity : In vivo studies demonstrated that oral administration of 100 mg/kg of a related quinazoline derivative resulted in a 79% reduction in tumor growth in lung carcinoma xenografts .
  • Mechanistic Insights : Molecular docking studies revealed that the compound interacts with ATP-binding sites of kinases, acting as a non-competitive inhibitor against CDK2 and an ATP-competitive inhibitor against EGFR .

Properties

IUPAC Name

6-amino-3-(2-methoxyethyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-16-5-4-14-7-13-10-3-2-8(12)6-9(10)11(14)15/h2-3,6-7H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJBQAGRMLHCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C(C1=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
6-amino-3-(2-methoxyethyl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.